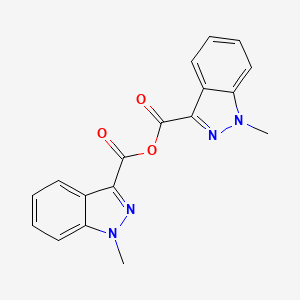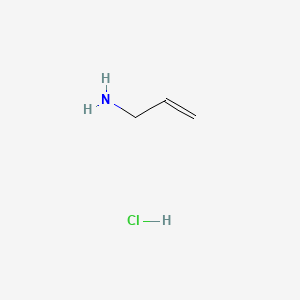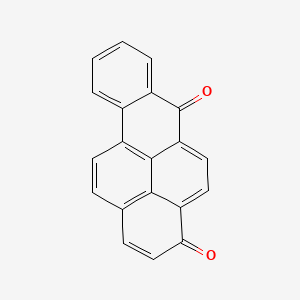
3,3'-Dithiobis(propane-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dithiobis(propane-1,2-diol) is a research chemical with the molecular formula C6H14O4S2 and a molecular weight of 214.3 . It is also known by several synonyms, including 1,2-Propanediol, 3,3’-dithiobis-; 3,3’-Disulfanediyldi (1,2-propanediol); Glycerol Impurity (Disulfide Oxidation Product); 3,3’-disulfanediyldipropane-1,2-diol; 1,1’-Dithiobis (2,3-propanediol); 3- (2,3-Dihydroxypropyldisulfanyl)propane-1,2-diol .
Molecular Structure Analysis
The molecular structure of 3,3’-Dithiobis(propane-1,2-diol) contains a total of 25 bonds, including 11 non-hydrogen bonds, 7 rotatable bonds, 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, and 1 disulfide . The InChI Key is KEPSVHAYVNZDDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,3’-Dithiobis(propane-1,2-diol) has a molecular weight of 214.3 . It has a complexity of 91.5, and its monoisotopic mass is 214.03335127 . It has 6 hydrogen bond acceptors and 4 hydrogen bond donors . The compound is canonicalized, and it has 7 rotatable bonds .Scientific Research Applications
It's used in the synthesis and characterization of disulfide cross-linked oligonucleotides, which are essentially undistorted relative to native B-DNA and offer increased stability to duplexes (Ferentz, Keating, & Verdine, 1993).
Its role in the highly efficient thiol–disulphide interchange in peptides has been acknowledged, as propane-1,3-dithiol neatly brings about the S–S → 2SH change (Ranganathan & Jayaraman, 1991).
The compound finds use in the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
It is involved in the reaction of propane-1,3-dithiole with various chlorides to form 2-hetero-1,3-dithiacyclohexanes, showcasing its utility in organometallic chemistry (Wieber & Schmidt, 1964).
Research indicates its participation in the electronic structure and vibrational analysis of certain molecules, such as 3-(2-methoxyphenoxy) propane-1,2-diol, highlighting its significance in molecular property studies (Sinha et al., 2011).
The RS-·HSR hydrogen bond, observed in α,ω-Dithiols and their monoradicals, presents an intriguing aspect of its chemical behavior and potential applications in understanding hydrogen bonding mechanisms (Karty, Wu, & Brauman, 2001).
properties
IUPAC Name |
3-(2,3-dihydroxypropyldisulfanyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S2/c7-1-5(9)3-11-12-4-6(10)2-8/h5-10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSVHAYVNZDDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSSCC(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dithiobis(propane-1,2-diol) | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









